Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate

Vue d'ensemble

Description

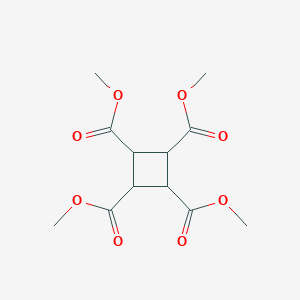

Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is an organic compound with the molecular formula C12H16O8. It is a tetramethyl ester derivative of 1,2,3,4-cyclobutanetetracarboxylic acid. This compound is known for its unique structural properties, which include a cyclobutane ring substituted with four ester groups. It is used in various chemical and industrial applications due to its reactivity and stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate can be synthesized through the reaction of maleic anhydride with hexamethylbenzene under ultraviolet irradiation . The reaction proceeds as follows:

Formation of Intermediate: Maleic anhydride reacts with hexamethylbenzene to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization to form the cyclobutane ring.

Esterification: The resulting cyclobutanetetracarboxylic acid is then esterified with methanol to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the process include chloroform, dimethyl sulfoxide (DMSO), and ethyl acetate .

Analyse Des Réactions Chimiques

Types of Reactions

Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions include:

Oxidation: 1,2,3,4-cyclobutanetetracarboxylic acid.

Reduction: Tetramethyl 1,2,3,4-cyclobutanetetraol.

Substitution: Various substituted cyclobutane derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Alignment Films for Flat Panel Displays

One of the primary applications of TMCT is in the production of alignment films used in flat panel displays. Cyclobutanetetracarboxylic dianhydrides derived from TMCT are critical monomers for these films. They contribute to the optical properties and stability required for high-performance displays.

- Case Study: A patent describes a process for synthesizing cyclobutanetetracarboxylic compounds that enhance the performance of alignment films in LCDs (Liquid Crystal Displays) . The improved yield and properties of these films are attributed to the unique structure of TMCT.

Polymer Chemistry

TMCT can be utilized as a monomer in the synthesis of polymers with specific properties. Its ability to form cross-linked structures makes it useful in creating durable materials with tailored mechanical properties.

- Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temp | Varies by formulation |

| Tensile Strength | High |

| Thermal Stability | Excellent |

Building Block for Complex Molecules

TMCT serves as an important intermediate in organic synthesis, particularly in the construction of complex molecules. Its functional groups can be easily modified to create derivatives that are useful in various chemical reactions.

- Synthesis Route: A notable synthesis involves the hydrolysis of TMCT followed by dehydration to yield cyclobutane-1,2,3,4-tetracarboxylic acid and its derivatives . This route highlights TMCT's role as a precursor to more complex structures.

Catalytic Applications

Research indicates that TMCT can be involved in catalytic processes, particularly those involving multi-electron transfers and transformations. Its structure allows it to participate effectively in reactions that require electron-rich environments.

Potential Anticancer Activity

Emerging studies suggest that derivatives of TMCT may exhibit anticancer properties. The compound's ability to interact with biological systems makes it a candidate for further research into therapeutic applications.

Mécanisme D'action

The mechanism of action of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in further biochemical reactions. The cyclobutane ring provides structural rigidity, making it a useful scaffold in molecular design .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,4-Cyclobutanetetracarboxylic acid: The parent compound from which tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is derived.

Tetramethyl cyclobutane-1,2,3,4-tetracarboxylate: Another ester derivative with similar structural properties.

Uniqueness

This compound is unique due to its tetramethyl ester groups, which enhance its solubility and reactivity compared to the parent acid. The presence of the cyclobutane ring also imparts unique chemical and physical properties, making it a valuable compound in various applications .

Activité Biologique

Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate (TMCB) is an organic compound characterized by its unique cyclic structure and the presence of four esterified carboxylate groups. While TMCB itself is not widely recognized for specific biological activity, it serves as a crucial precursor in the synthesis of more complex molecules that may exhibit targeted biological effects. This article reviews the available literature on TMCB's biological activity, potential applications in pharmaceuticals, and its reactivity profiles.

Chemical Structure and Properties

This compound has a molecular formula of C12H16O8 and a molecular weight of 288.25 g/mol. Its structure features a cyclobutane ring with four carboxylate groups esterified by methyl groups. This configuration contributes to its unique chemical reactivity and potential applications in various fields.

| Property | Value |

|---|---|

| Molecular Formula | C12H16O8 |

| Molecular Weight | 288.25 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Pharmaceutical Research

TMCB is primarily studied for its potential as a building block in pharmaceutical chemistry. It can be modified to produce derivatives that may interact with specific biological targets. Research indicates that TMCB can be involved in the development of drug delivery systems due to its structural properties that allow for functionalization and modification.

- Drug Delivery Systems : TMCB's ability to undergo hydrolysis allows it to release carboxylic acids that can participate in further biochemical reactions, making it a candidate for drug delivery applications.

- Synthesis of Bioactive Compounds : By altering the ester groups on TMCB, researchers can create derivatives with enhanced biological activities. This approach is particularly relevant in the synthesis of anti-inflammatory and anticancer agents .

The mechanism by which TMCB may exert biological effects involves its interaction with various molecular targets. The hydrolysis of the ester groups can lead to the release of active carboxylic acids, which may then engage in biochemical pathways relevant to therapeutic effects. The rigid cyclobutane framework provides a stable scaffold for molecular interactions.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds derived from TMCB:

- Study on Derivatization : A study explored the derivatization of TMCB using alcohols and Lewis acids to enhance its solubility and reactivity. The findings indicated that such modifications could lead to compounds with improved biological profiles .

- Potential Toxicity : While TMCB itself has not been extensively studied for toxicity, related compounds such as cyclobutane-1,2,3,4-tetracarboxylic dianhydride have shown irritant properties in various biological assays . This raises considerations for safety in pharmaceutical applications.

Comparative Analysis with Similar Compounds

To understand TMCB's unique position in chemical biology, it is useful to compare it with similar compounds:

| Compound | Features | Biological Activity |

|---|---|---|

| Dimethyl Fumarate | Anti-inflammatory properties | Well-studied |

| Cyclobutane-1,2,3-tricarboxylic Acid | Contains three carboxylic groups | Limited biological data |

| Tetramethyl Cyclobutane-1,2,3,4-tetracarboxylate | Similar structure but different reactivity profile | Potentially bioactive |

Propriétés

IUPAC Name |

tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O8/c1-17-9(13)5-6(10(14)18-2)8(12(16)20-4)7(5)11(15)19-3/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMOMNBIDWYNOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C1C(=O)OC)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80908252 | |

| Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032-95-7, 3999-67-5 | |

| Record name | NSC122966 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC103000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.